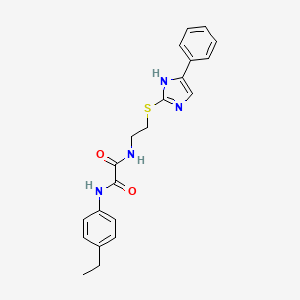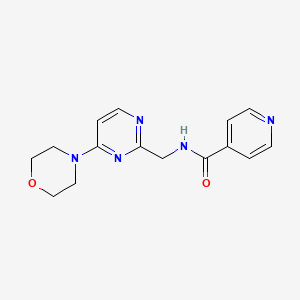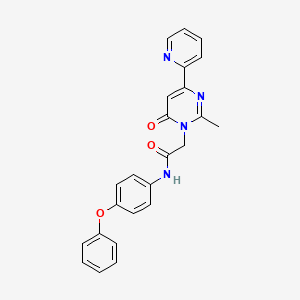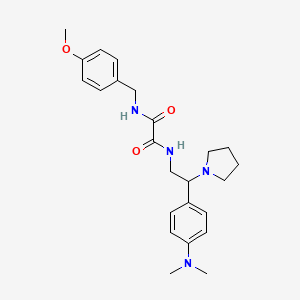
1-(3,5-Dimethoxyphenyl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-Dimethoxyphenyl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as TDIQ or N-(2-(4-(2-Thienyl)-1-piperidinyl)ethyl)-3,5-dimethoxybenzamide.
Scientific Research Applications
Acetylcholinesterase Inhibition
A study explored the synthesis and biochemical evaluation of a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, aiming to optimize the spacer length between pharmacophoric units and test compounds with greater conformational flexibility. This research found that replacing a 4-piperidinylethyl spacer with a linear ethoxyethyl chain resulted in compounds of slightly comparable potency, provided they were correctly substituted, indicating potential applications in acetylcholinesterase inhibition for conditions such as Alzheimer's disease (J. Vidaluc et al., 1995).
Corrosion Inhibition
Another study assessed the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives for mild steel in acidic solutions. The study highlighted that these compounds effectively inhibit corrosion, suggesting their utility in protecting metals against acidic corrosion through the formation of a protective layer on the metal surface (B. Mistry et al., 2011).
Synthesis of Biological Active Compounds
Further research includes the synthesis of new S-DABO and HEPT analogues with expected biological activity against HBV, demonstrating the versatility of urea derivatives in creating compounds with potential antiviral properties (M. T. Aal, 2002).
Anti-Inflammatory and Anti-Proliferative Activities
A study on N-Acyl-N-phenyl ureas of piperidine and substituted piperidines showcased their significant anti-inflammatory and anti-proliferative activities. Some derivatives exhibited anti-inflammatory activity comparable to that of indomethacin, and compound 5a showed broad-spectrum anti-cancer activity, particularly against leukemia (A. Ranise et al., 2001).
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-25-17-12-16(13-18(14-17)26-2)22-20(24)21-7-10-23-8-5-15(6-9-23)19-4-3-11-27-19/h3-4,11-15H,5-10H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUTWVGCKBMCLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NCCN2CCC(CC2)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2880094.png)

![Tert-butyl (3aR,7aS)-2-[(5-chloropyrazin-2-yl)methyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2880101.png)
![1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2880102.png)
![6-Methoxy-4-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]quinoline](/img/structure/B2880103.png)
![N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2880104.png)
![N'-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B2880105.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2880110.png)
![(1R,3R,4S)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2880111.png)


![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2880114.png)
